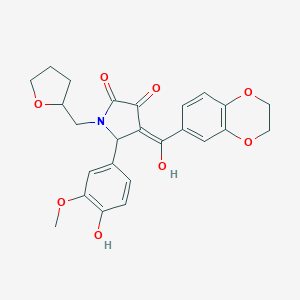
1-(Phenoxyacetyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenoxyacetyl)piperidine, also known as PAPP, is a chemical compound that has been used in scientific research for various purposes. It is a piperidine derivative that has shown potential in the field of neuroscience due to its ability to act as a modulator of neurotransmitter release. In
Mécanisme D'action
1-(Phenoxyacetyl)piperidine acts as a modulator of neurotransmitter release by inhibiting the reuptake of neurotransmitters into presynaptic neurons. This results in an increase in the concentration of neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. 1-(Phenoxyacetyl)piperidine also acts on the GABAergic system, enhancing the inhibitory effects of GABA.
Biochemical and Physiological Effects
1-(Phenoxyacetyl)piperidine has been shown to have various biochemical and physiological effects. It has been shown to increase locomotor activity in rodents and to enhance the rewarding effects of drugs such as cocaine and amphetamine. 1-(Phenoxyacetyl)piperidine has also been shown to modulate the release of stress hormones such as corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(Phenoxyacetyl)piperidine in lab experiments is its ability to modulate neurotransmitter release, making it useful in the study of various neurological disorders. However, its effects on the GABAergic system may limit its use in certain experiments. Additionally, the purity of the final product is crucial for its use in scientific research, which can be challenging to achieve.
Orientations Futures
There are several future directions for the use of 1-(Phenoxyacetyl)piperidine in scientific research. One potential application is in the study of drug addiction and the effects of drugs on the brain. 1-(Phenoxyacetyl)piperidine may also have potential in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Further studies are needed to determine the full potential of 1-(Phenoxyacetyl)piperidine in these areas.
Conclusion
In conclusion, 1-(Phenoxyacetyl)piperidine is a chemical compound that has shown potential in the field of neuroscience due to its ability to modulate neurotransmitter release. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored in this paper. Further studies are needed to determine the full potential of 1-(Phenoxyacetyl)piperidine in scientific research.
Méthodes De Synthèse
The synthesis of 1-(Phenoxyacetyl)piperidine involves the reaction of phenoxyacetic acid with piperidine in the presence of a catalyst. The resulting product is then purified using column chromatography. The purity of the final product is crucial for its use in scientific research.
Applications De Recherche Scientifique
1-(Phenoxyacetyl)piperidine has been used in various scientific research studies. One of its primary applications is in the field of neuroscience, where it has been shown to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. 1-(Phenoxyacetyl)piperidine has also been used in the study of drug addiction and the effects of drugs on the brain.
Propriétés
Nom du produit |
1-(Phenoxyacetyl)piperidine |
|---|---|
Formule moléculaire |
C13H17NO2 |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
2-phenoxy-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C13H17NO2/c15-13(14-9-5-2-6-10-14)11-16-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
Clé InChI |
IUPQNTVJUFOXAX-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)COC2=CC=CC=C2 |
SMILES canonique |
C1CCN(CC1)C(=O)COC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)benzamide](/img/structure/B255820.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B255821.png)
![4-tert-butyl-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide](/img/structure/B255822.png)


![2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide](/img/structure/B255833.png)
![2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-1-morpholin-4-yl-ethanone](/img/structure/B255836.png)

![2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide](/img/structure/B255841.png)



![N'-(2-oxoindol-3-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetohydrazide](/img/structure/B255848.png)
![2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine](/img/structure/B255851.png)